molecular formula C7H7ClN2O3 B183522 2-Chloro-4-methoxy-6-methyl-3-nitropyridine CAS No. 179056-94-1

2-Chloro-4-methoxy-6-methyl-3-nitropyridine

Cat. No. B183522
M. Wt: 202.59 g/mol
InChI Key: HZNSXSSJRAACCF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a nitropyridine derivative . It has a planar structure of the Cs point group symmetry . The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Molecular Structure Analysis

2-chloro-6-methoxy-3-nitropyridine (2, 6, 3-CMNP) has a planar structure of the Cs point group symmetry . The three Cartesian displacements of the 17 atoms provide 45 internal modes . All 45 fundamental vibrations are active in both IR and Raman .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine is 202.6 . It is a solid at room temperature . The melting point is 78-80 °C .

Scientific Research Applications

  • Oxidative Methylamination of Nitropyridines : This compound undergoes dehydro-methylamination in a solution of potassium permanganate in liquid methylamine, highlighting its utility in specific chemical transformations (Szpakiewicz & Wolniak, 1999).

  • Synthesis and Structural Analysis : It has been synthesized for structural analysis using X-ray, IR, NMR, and electronic spectroscopy, indicating its significance in the study of molecular structure and properties (Jukić et al., 2010).

  • Malonations of Substituted Nitropyridines : This research discusses the reactivity of the methoxyl groups in compounds like 2-Chloro-4-methoxy-6-methyl-3-nitropyridine, especially in reactions like malonation and rearrangement to N-methylpyridone (Gruber, 1953).

  • Vibrational, Electronic, and NMR Analyses : Studies have focused on the molecular structures, vibrational wavenumbers, atomic charges, and electronic properties of similar compounds, which helps in understanding the reactivity and stability of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine (Velraj, Soundharam, & Sridevi, 2015).

  • Method for p-Methoxybenzylation : This compound is used in the synthesis of 2-(4-Methoxybenzyloxy)-3-nitropyridine, which reacts with hydroxy groups to produce corresponding ethers, demonstrating its utility in organic synthesis (Nakano et al., 2001).

Safety And Hazards

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is harmful by inhalation, in contact with skin, and if swallowed . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

2-chloro-4-methoxy-6-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-4-3-5(13-2)6(10(11)12)7(8)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNSXSSJRAACCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441724
Record name 2-Chloro-4-methoxy-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-6-methyl-3-nitropyridine

CAS RN

179056-94-1
Record name 2-Chloro-4-methoxy-6-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Tanaka, T Terasawa, H Hagihara… - Journal of medicinal …, 1998 - ACS Publications
… , dried (MgSO 4 ), and evaporated, and the residue was purified by silica gel column chromatography (hexane−EtOAc, 4:1 elution) to give 2-chloro-4-methoxy-6-methyl-3-nitropyridine (…
Number of citations: 31 pubs.acs.org

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